Cas no 2138118-38-2 (5-chloro-4-(oxan-4-yl)pyrimidine)

5-chloro-4-(oxan-4-yl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 5-chloro-4-(oxan-4-yl)pyrimidine
- 2138118-38-2
- EN300-1137444
-
- インチ: 1S/C9H11ClN2O/c10-8-5-11-6-12-9(8)7-1-3-13-4-2-7/h5-7H,1-4H2
- InChIKey: XUPPEPOQCFEQMI-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=CN=C1C1CCOCC1
計算された属性
- せいみつぶんしりょう: 198.0559907g/mol
- どういたいしつりょう: 198.0559907g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 35Ų
5-chloro-4-(oxan-4-yl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1137444-2.5g |
5-chloro-4-(oxan-4-yl)pyrimidine |
2138118-38-2 | 95% | 2.5g |
$2688.0 | 2023-10-26 | |
Enamine | EN300-1137444-10g |
5-chloro-4-(oxan-4-yl)pyrimidine |
2138118-38-2 | 95% | 10g |
$5897.0 | 2023-10-26 | |
Enamine | EN300-1137444-0.25g |
5-chloro-4-(oxan-4-yl)pyrimidine |
2138118-38-2 | 95% | 0.25g |
$1262.0 | 2023-10-26 | |
Enamine | EN300-1137444-0.5g |
5-chloro-4-(oxan-4-yl)pyrimidine |
2138118-38-2 | 95% | 0.5g |
$1316.0 | 2023-10-26 | |
Enamine | EN300-1137444-1.0g |
5-chloro-4-(oxan-4-yl)pyrimidine |
2138118-38-2 | 1g |
$1371.0 | 2023-05-26 | ||
Enamine | EN300-1137444-5g |
5-chloro-4-(oxan-4-yl)pyrimidine |
2138118-38-2 | 95% | 5g |
$3977.0 | 2023-10-26 | |
Enamine | EN300-1137444-1g |
5-chloro-4-(oxan-4-yl)pyrimidine |
2138118-38-2 | 95% | 1g |
$1371.0 | 2023-10-26 | |
Enamine | EN300-1137444-0.1g |
5-chloro-4-(oxan-4-yl)pyrimidine |
2138118-38-2 | 95% | 0.1g |
$1207.0 | 2023-10-26 | |
Enamine | EN300-1137444-5.0g |
5-chloro-4-(oxan-4-yl)pyrimidine |
2138118-38-2 | 5g |
$3977.0 | 2023-05-26 | ||
Enamine | EN300-1137444-10.0g |
5-chloro-4-(oxan-4-yl)pyrimidine |
2138118-38-2 | 10g |
$5897.0 | 2023-05-26 |
5-chloro-4-(oxan-4-yl)pyrimidine 関連文献
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
5-chloro-4-(oxan-4-yl)pyrimidineに関する追加情報
5-Chloro-4-(Oxan-4-Yl)Pyrimidine: A Comprehensive Overview
5-Chloro-4-(oxan-4-yl)pyrimidine (CAS No. 2138118-38-2) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This molecule, characterized by its pyrimidine ring system with a chlorine substituent at the 5-position and an oxane (tetrahydropyran) group at the 4-position, exhibits unique chemical properties and potential applications. Recent advancements in synthetic methodologies and computational modeling have further illuminated its structural dynamics and functional versatility.
The synthesis of 5-chloro-4-(oxan-4-yl)pyrimidine has been a focal point of research, with chemists exploring various routes to achieve high yields and purity. One notable approach involves the nucleophilic substitution of chloropyrimidines with appropriately substituted oxane derivatives. This method not only ensures structural integrity but also allows for fine-tuning of the molecule's electronic properties. Additionally, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining product quality, making this compound more accessible for large-scale studies.
Recent studies have delved into the physical and chemical properties of 5-chloro-4-(oxan-4-yl)pyrimidine, revealing its exceptional stability under diverse conditions. The compound's solubility in organic solvents, coupled with its ability to form hydrogen bonds, makes it an attractive candidate for drug delivery systems. Moreover, its UV-vis absorption characteristics have been leveraged in the development of novel optical materials, showcasing its potential in photonics and optoelectronics.
In the realm of pharmacology, 5-chloro-4-(oxan-4-yl)pyrimidine has demonstrated promising bioactivity against various disease models. Preclinical trials have highlighted its antiproliferative effects on cancer cells, attributed to its ability to inhibit key enzymes involved in cell cycle regulation. Furthermore, its anti-inflammatory properties have been explored in chronic inflammatory diseases, suggesting a potential role in developing therapeutic agents for conditions such as arthritis and neurodegenerative disorders.
The integration of 5-chloro-4-(oxan-4-yl)pyrimidine into advanced materials science has opened new avenues for innovation. Researchers have successfully incorporated this compound into polymer matrices, enhancing their mechanical and thermal properties. Its ability to act as a building block for supramolecular assemblies has also been exploited in the creation of self-healing materials and stimuli-responsive systems.
Looking ahead, the future of 5-chloro-4-(oxan-4-yL)pyrimidine seems bright, with ongoing investigations into its role as a precursor for more complex molecular architectures. Collaborative efforts between chemists, biologists, and engineers are expected to unlock new functionalities and applications for this versatile compound.
2138118-38-2 (5-chloro-4-(oxan-4-yl)pyrimidine) 関連製品
- 2034527-05-2(2-{[1-(pyridine-4-carbonyl)piperidin-3-yl]oxy}pyrimidine)
- 2227990-19-2(4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic Acid)
- 1261980-10-2(3-(1-Benzothiophen-2-yl)-5-nitrobenzoic acid)
- 375-50-8(1,4-Diiodooctafluorobutane)
- 2228771-90-0(2-methyl-1-{pyrazolo1,5-apyrimidin-2-yl}propan-2-ol)
- 2097909-91-4(N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-(3-methylphenyl)methanesulfonamide)
- 248953-24-4(3-(3-Chloro-4-hydroxyphenyl)-2-hydroxypropanoic acid)
- 2137589-70-7(5-(2,5-difluorophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 851809-70-6(5-(4-bromophenyl)(4-phenylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2171934-83-9(1-1-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-5-ylethan-1-amine)




